2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde
CAS No.:
Cat. No.: VC17696237
Molecular Formula: C8H12OS
Molecular Weight: 156.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12OS |
|---|---|
| Molecular Weight | 156.25 g/mol |
| IUPAC Name | 2-prop-2-enylthiolane-2-carbaldehyde |
| Standard InChI | InChI=1S/C8H12OS/c1-2-4-8(7-9)5-3-6-10-8/h2,7H,1,3-6H2 |
| Standard InChI Key | OVAGTVPNZFJOLU-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC1(CCCS1)C=O |
Introduction
Structural and Nomenclature Analysis
The systematic IUPAC name 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde delineates its structure:
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Thiolane core: A saturated five-membered ring comprising four carbon atoms and one sulfur atom (tetrahydrothiophene).
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Substituents:
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A prop-2-en-1-yl (allyl) group (-CH₂CHCH₂) at the 2-position of the thiolane ring.
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A carbaldehyde (-CHO) group also at the 2-position, creating a geminal substitution pattern.
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The compound’s stereoelectronic properties are influenced by the electron-withdrawing aldehyde group and the electron-donating sulfur atom, which may facilitate unique reactivity patterns .
Synthesis and Optimization Strategies
While no direct synthesis of 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde is documented, analogous thiolane derivatives are typically synthesized via:
Ring-Closing Metathesis (RCM)
Thiolanes can be formed via RCM of diallyl sulfides using Grubbs catalysts. For example, diallyl sulfide undergoes RCM to yield thiolane, which could be functionalized further . Introducing the aldehyde group may involve Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor.
Allylation
The allyl group could be appended via Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized thiolane intermediate. For instance, reaction of 2-bromothiolane with allylmagnesium bromide would yield the allyl-substituted derivative.
Table 1: Hypothetical synthetic route for 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Thiolane formation | Diallyl sulfide, Grubbs catalyst | Thiolane |
| 2 | Bromination | NBS, AIBN, CCl₄ | 2-bromothiolane |
| 3 | Allylation | AllylMgBr, THF, 0°C | 2-allylthiolane |
| 4 | Hydroxymethyl introduction | Paraformaldehyde, BF₃·Et₂O | 2-allylthiolane-2-methanol |
| 5 | Oxidation to aldehyde | PCC, CH₂Cl₂ | Target compound |
Physicochemical Properties
Based on structurally related compounds, the following properties are anticipated:
Table 2: Predicted physicochemical properties
| Property | Value/Range | Basis for Estimation |
|---|---|---|
| Molecular formula | C₈H₁₂OS | Elemental analysis |
| Molecular weight | 156.24 g/mol | Calculated |
| Boiling point | 180–190°C | Analogous thiolane aldehydes |
| Solubility | Miscible in THF, CHCl₃ | Polarity of aldehyde group |
| LogP (octanol-water) | 1.8–2.2 | Hydrophobic allyl/thiolane |
Spectroscopic signatures:
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2550 cm⁻¹ (S-H stretch, if present), and 1640 cm⁻¹ (C=C allyl) .
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¹H NMR:
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δ 9.6–10.0 ppm (aldehyde proton, singlet).
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δ 5.6–6.0 ppm (allyl CH₂=CH- protons, multiplet).
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δ 2.5–3.5 ppm (thiolane ring protons, multiplet).
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Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three key moieties:
Aldehyde Group
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Nucleophilic addition: Reacts with amines to form Schiff bases, e.g., with aniline to yield 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde anil.
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Oxidation: Forms carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄).
Allyl Group
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Electrophilic addition: Undergoes bromination or epoxidation.
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Cycloaddition: Participates in Diels-Alder reactions with dienes.
Thiolane Ring
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Oxidation: Sulfur atom oxidizes to sulfoxide (R₂SO) or sulfone (R₂SO₂) using H₂O₂ or mCPBA.
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Ring-opening: Nucleophilic attack at sulfur by Grignard reagents or hydrides.
Table 3: Representative reactions and products
| Reaction Type | Reagents | Product |
|---|---|---|
| Schiff base formation | Aniline, EtOH | 2-(Allyl)thiolane-2-anil |
| Epoxidation | mCPBA, CH₂Cl₂ | 2-(Allyl oxide)thiolane-2-carbaldehyde |
| Sulfoxidation | H₂O₂, AcOH | 2-(Allyl)thiolane-2-sulfoxide carbaldehyde |
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